molecular formula C12H15NO B6171617 [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine CAS No. 1354631-79-0

[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine

Cat. No.: B6171617
CAS No.: 1354631-79-0
M. Wt: 189.25 g/mol
InChI Key: QLAAURQYEAEHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

1354631-79-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-benzofuran-6-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H15NO/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10/h3-6,8-9,13H,7H2,1-2H3

InChI Key

QLAAURQYEAEHBO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CO2)NC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-6-yl)propan-2-ylamine typically involves the reaction of benzofuran derivatives with appropriate alkylating agents. One common method includes the alkylation of benzofuran with 2-bromopropane followed by reductive amination with methylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemical Research Applications

Model Compound for Reaction Studies
This compound serves as a model for studying benzofuran derivatives' behavior in chemical reactions. Its unique structural properties allow researchers to investigate reaction mechanisms and develop new synthetic methodologies. It can undergo various types of chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for laboratory studies.

Synthesis of Complex Molecules
In industrial chemistry, 1-(1-benzofuran-6-yl)propan-2-yl(methyl)amine is utilized as an intermediate in synthesizing more complex molecules. Its ability to participate in various chemical reactions facilitates the production of pharmaceuticals and fine chemicals.

Biological Research Applications

Neurotransmitter Agonist Studies
The compound's structural similarity to neurotransmitters has led to investigations into its potential as a neurotransmitter agonist. Studies have shown that it can interact with serotonin and dopamine receptors in the brain, which may influence mood and cognitive functions. This interaction suggests potential applications in understanding neurological functions and disorders.

Therapeutic Potential
Research is ongoing into the therapeutic applications of this compound for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter levels positions it as a candidate for developing treatments aimed at enhancing cognitive function and alleviating symptoms associated with these conditions.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-6-yl)propan-2-ylamine involves its interaction with serotonin and dopamine receptors in the brain. By binding to these receptors, the compound increases the activity of these neurotransmitters, leading to changes in mood, cognition, and behavior. This binding is thought to enhance neurotransmitter release and inhibit reuptake, resulting in elevated levels of serotonin and dopamine in the brain.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(1-Benzofuran-6-yl)propan-2-ylamine
  • Synonyms: 6-MAPB, 6-Desoxy-MDMA, ZDCM-04 .
  • CAS Number : 1354631-79-0 .
  • Molecular Formula: C₁₂H₁₅NO .
  • Molecular Weight : 189.25 g/mol .

Physicochemical Properties :

  • Density : 1.043 ± 0.06 g/cm³ (predicted) .
  • Boiling Point : 279.8 ± 15.0 °C (predicted) .
  • pKa : 10.24 ± 0.10 (predicted) .

Structural Features :
The compound consists of a benzofuran ring substituted at the 6-position with a propan-2-yl group bearing a methylamine moiety. The benzofuran scaffold (a fused benzene and furan ring) distinguishes it from simpler phenylalkylamines like MDMA .

Comparison with Structurally Similar Compounds

Positional Isomers: 2-MAPB vs. 6-MAPB

Compound : 1-(Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB) .

  • Molecular Formula: C₁₂H₁₅NO (identical to 6-MAPB).
  • Molecular Weight : 189.24 g/mol (slight isotopic variation) .
  • Key Differences :
    • Substitution Position : Benzofuran substitution at the 2-position instead of 5.
    • Pharmacological Effects : Positional isomerism likely alters receptor binding (e.g., serotonin vs. dopamine transporter affinity). 2-MAPB is less studied but shares psychoactive properties with 6-MAPB .
    • Analytical Data :
  • GC-MS Retention Time: Not explicitly stated for 6-MAPB, but 2-MAPB’s GC-MS profile shows distinct fragmentation patterns due to benzofuran orientation .
  • NMR : 2-MAPB’s aromatic protons (δ 7.4–6.8 ppm) and methylamine signals differ from 6-MAPB due to substitution .

Substituted Phenyl Analogs: 3-MeOMA

Compound : 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) .

  • Molecular Formula: C₁₁H₁₇NO.
  • Molecular Weight : 179.26 g/mol .
  • Key Differences :
    • Core Structure : Replaces benzofuran with a 3-methoxyphenyl group.
    • Physicochemical Properties : Lower molecular weight and boiling point (unreported but inferred from structure).
    • Analytical Data :
  • GC-MS : Retention time locked at 3.36 minutes (HP1-MS column) vs. unreported data for 6-MAPB .
  • FTIR-ATR : Methoxy C-O stretch (~1250 cm⁻¹) absent in 6-MAPB, which shows benzofuran-specific C-O-C vibrations (~1600 cm⁻¹) .

Halogenated Derivatives

Comparison :

  • Electron-Withdrawing Effects : Halogens (Cl, F) reduce basicity compared to 6-MAPB’s benzofuran (pKa ~10.24).
  • Bioactivity : Halogenation may enhance metabolic stability but reduce CNS penetration compared to 6-MAPB .

Physicochemical and Pharmacological Data Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) pKa Key Analytical Techniques
6-MAPB Benzofuran (6-pos) C₁₂H₁₅NO 189.25 10.24 GC-MS, FTIR, NMR
2-MAPB Benzofuran (2-pos) C₁₂H₁₅NO 189.24 ~10 (est.) GC-MS, FTIR, NMR (DMSO-d6)
3-MeOMA 3-Methoxyphenyl C₁₁H₁₇NO 179.26 ~9.5 (est.) GC-MS, FTIR-ATR, HPLC-TOF
[1-(Cl-phenyl)]amine Chlorophenyl C₁₀H₁₃ClN 182.67 ~8.5 (est.) GC-MS, NMR

Biological Activity

1-(1-benzofuran-6-yl)propan-2-yl(methyl)amine, also known as 6-MAPB or 6-(2-methylaminopropane)benzofuran, is a compound belonging to the class of substituted benzofurans. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications, particularly in the context of its interaction with monoamine neurotransmitter systems.

Pharmacodynamics

The pharmacological profile of 6-MAPB is characterized by its action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It exhibits varying affinities for different monoamine transporters:

Transporter K_i (nM)
Norepinephrine Transporter (NET)117
Dopamine Transporter (DAT)150
Serotonin Transporter (SERT)2698

6-MAPB acts as a releasing agent for these neurotransmitters, enhancing their availability in the synaptic cleft. Notably, it is a potent full agonist at the serotonin 5-HT_2B receptor with a K_i value of 3.7 nM, showcasing a higher selectivity for this receptor compared to others in the same family .

Neurochemical Effects

Research indicates that benzofuran derivatives like 6-MAPB produce sustained stimulant-like effects in animal models. In vivo studies have demonstrated that these compounds are more potent than traditional stimulants such as MDA and MDMA, particularly in their ability to induce the release of neurotransmitters from DAT and SERT .

Case Studies

Several studies have highlighted the biological activities of benzofuran derivatives:

  • Psychoactive Properties : A study comparing various benzofuran compounds found that 6-MAPB exhibited significant stimulant effects, leading to increased locomotor activity in rats .
  • Antimicrobial Activity : Research on related benzofuran compounds demonstrated promising antimicrobial properties against Mycobacterium tuberculosis and other pathogens. For example, certain synthesized benzofuran derivatives showed minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis .

Safety and Toxicology

The potential for abuse and adverse effects associated with benzofuran derivatives is a significant concern. The stimulant effects observed in animal models suggest that these compounds may have abuse liability similar to that of MDMA . Additionally, the interaction with multiple neurotransmitter systems raises questions about long-term safety and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.